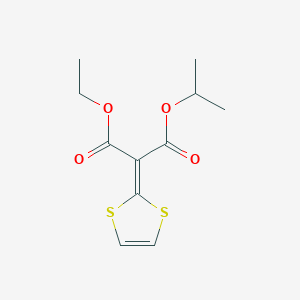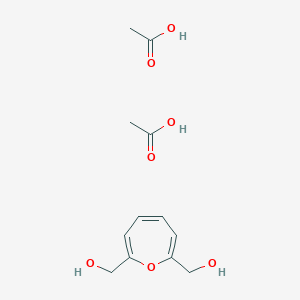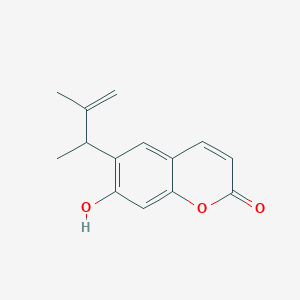
7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one typically involves several steps, including the formation of the benzopyran ring and the introduction of the hydroxy and methylbutenyl groups. Common synthetic routes include:
Cyclization Reactions: The benzopyran ring can be formed through cyclization reactions involving appropriate precursors.
Hydroxylation: Introduction of the hydroxy group at the 7th position can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The methylbutenyl group can be introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzopyran ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-6-(3-methylbut-3-en-2-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]benzene-1,3-diol .
- 4-[(3S)-7-hydroxy-6-[(2R)-3-methylbut-3-en-2-yl]-3,4-dihydro-2H-chromen-3-yl]benzene-1,3-diol .
Uniqueness
7-Hydroxy-6-(3-methylbut-3-en-2-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both hydroxy and methylbutenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
56881-07-3 |
|---|---|
Molecular Formula |
C14H14O3 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
7-hydroxy-6-(3-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C14H14O3/c1-8(2)9(3)11-6-10-4-5-14(16)17-13(10)7-12(11)15/h4-7,9,15H,1H2,2-3H3 |
InChI Key |
NNCLYZUBQCOYMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC(=O)O2)O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


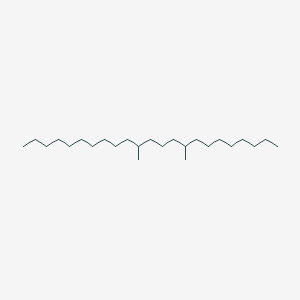
methanimine N-oxide](/img/structure/B14617033.png)
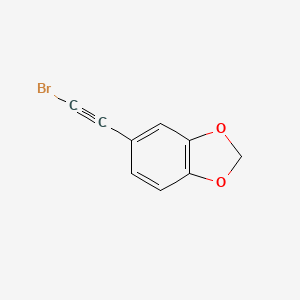
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)

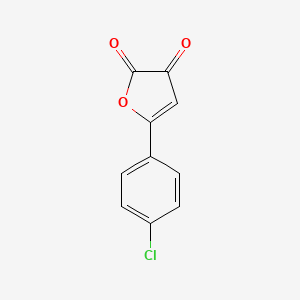
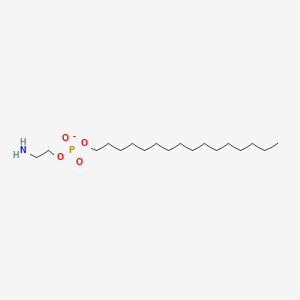
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
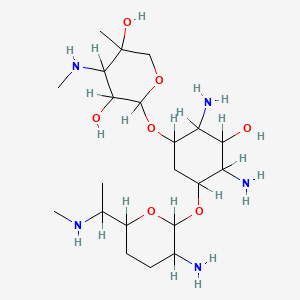

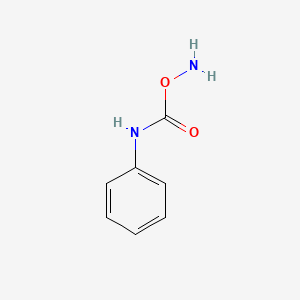
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
